7,2',4'-Trimethoxyflavone

Overview

Description

7,2',4'-Trimethoxyflavone is a natural product found in Albizia odoratissima with data available.

Scientific Research Applications

Molecular Mechanisms and Cancer Research

7,2',4'-Trimethoxyflavone, similar to other flavonoids like Genistein, has been extensively studied for its potential beneficial effects on severe human diseases such as cancer. Research indicates that flavonoids like Genistein exhibit molecular interactions with various cellular targets in cancer models. These interactions include apoptotic induction, cell cycle arrest, and anti-inflammatory, antiangiogenic, and antimetastatic effects, making these compounds a focal point for cancer biology and therapeutic strategy design (Tuli et al., 2019).

Neuroprotective and Cognitive Benefits

Flavonoids such as 7,8-Dihydroxyflavone (7,8-DHF), though structurally different, have been identified as potential treatments for brain and body pathologies, suggesting that similar compounds like 7,2',4'-Trimethoxyflavone could offer comparable benefits. The past decade has seen significant preclinical research into the efficacy of 7,8-DHF in animal models, showing promise in treating a range of pathologies affecting brain and body functioning (Emili et al., 2020).

Anti-inflammatory Properties

Luteolin, a flavonoid with similarities to 7,2',4'-Trimethoxyflavone, is widely recognized for its anti-inflammatory activity. Studies across various models, including in vitro, in vivo, and clinical trials, have demonstrated the strong anti-inflammatory activity of luteolin and its derivatives. This activity is attributed to the regulation of transcription factors such as STAT3, NF-κB, and AP-1 (Aziz et al., 2018).

Antioxidant and Hepatoprotective Potential

Research indicates that bioactive compounds from natural products, including flavonoids, offer significant protection against free radicals. Some flavonoids have demonstrated significant antioxidant and hepatoprotective potential, making them candidates for new drug development. Although further research is required for clinical validation, the antioxidant potential of these compounds is notable (Lawal et al., 2016).

properties

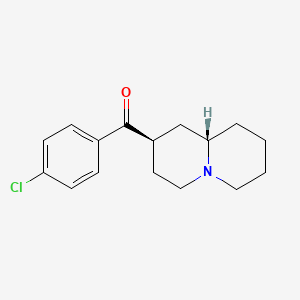

IUPAC Name |

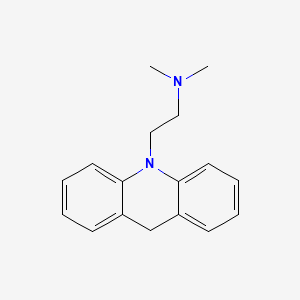

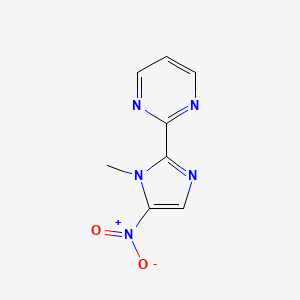

2-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-14(16(8-11)22-3)18-10-15(19)13-6-4-12(21-2)9-17(13)23-18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZGQIOLDZFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350981 | |

| Record name | 7,2',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,2',4'-Trimethoxyflavone | |

CAS RN |

7578-51-0 | |

| Record name | 7,2',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B1206300.png)

![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)